Isohexadecyl acrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isohexadecyl acrylate is an organic compound with the molecular formula C19H36O2. It is an ester formed from isohexadecyl alcohol and acrylic acid. This compound is part of the acrylate family, which is known for its diverse applications in various fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Isohexadecyl acrylate can be synthesized through the esterification reaction between isohexadecyl alcohol and acrylic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the removal of water formed during the reaction, which drives the equilibrium towards the formation of the ester.
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow processes. This method allows for better control over reaction conditions and improved efficiency. The reaction mixture is passed through a tubular reactor where isohexadecyl alcohol reacts with acrylic acid in the presence of a catalyst. The continuous removal of water and other by-products ensures high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Isohexadecyl acrylate undergoes various chemical reactions, including:
Polymerization: The vinyl group in this compound can undergo free radical polymerization to form poly(this compound).
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze back to isohexadecyl alcohol and acrylic acid.
Transesterification: this compound can react with other alcohols to form different acrylate esters.
Common Reagents and Conditions:
Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) are commonly used under controlled temperature conditions.
Hydrolysis: Acidic or basic conditions with catalysts like hydrochloric acid or sodium hydroxide.
Transesterification: Catalysts such as sodium methoxide or titanium alkoxides are used to facilitate the exchange of ester groups.
Major Products:
Polymerization: Poly(this compound)
Hydrolysis: Isohexadecyl alcohol and acrylic acid
Transesterification: Various acrylate esters depending on the reacting alcohol
Scientific Research Applications
Isohexadecyl acrylate has a wide range of applications in scientific research and industry:
Biology: Employed in the development of biomaterials, including hydrogels and drug delivery systems.
Medicine: Utilized in the formulation of medical adhesives and coatings for medical devices.
Mechanism of Action
The primary mechanism of action of isohexadecyl acrylate involves its ability to undergo polymerization. The vinyl group in the molecule is highly reactive and can form long polymer chains through free radical polymerization. This property is exploited in the production of various polymeric materials. The ester linkage in this compound also allows for interactions with other functional groups, making it a versatile compound in chemical synthesis .
Comparison with Similar Compounds
Isohexadecyl acrylate is similar to other acrylate esters such as:
- Hexadecyl acrylate
- Octyl acrylate
- Butyl acrylate
- Methyl acrylate
Uniqueness: this compound is unique due to its specific alkyl chain length, which imparts distinct physical and chemical properties. Compared to shorter-chain acrylates like butyl acrylate, this compound provides better hydrophobicity and flexibility in the resulting polymers. This makes it particularly useful in applications requiring water resistance and durability .
Properties
CAS No. |
93841-47-5 |
---|---|
Molecular Formula |
C19H36O2 |
Molecular Weight |
296.5 g/mol |
IUPAC Name |
14-methylpentadecyl prop-2-enoate |
InChI |
InChI=1S/C19H36O2/c1-4-19(20)21-17-15-13-11-9-7-5-6-8-10-12-14-16-18(2)3/h4,18H,1,5-17H2,2-3H3 |
InChI Key |
BORYKGCSYGMNTB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCCCCCCCCCCCOC(=O)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.